N-(5-chloro-2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 5-chloro-2-methylphenyl isocyanate with 4-methylphenyl hydrazine in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
Uniqueness
N-(5-chloro-2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H15ClN4O |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H15ClN4O/c1-11-3-7-14(8-4-11)22-10-19-16(21-22)17(23)20-15-9-13(18)6-5-12(15)2/h3-10H,1-2H3,(H,20,23) |
InChI Key |
OPSOJEXCPQINQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=C(C=CC(=C3)Cl)C |
Origin of Product |
United States |
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